N-(pyridin-4-yl)pyrimidine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-4-ylpyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c15-10(9-12-4-1-5-13-9)14-8-2-6-11-7-3-8/h1-7H,(H,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAYUZZWLPMZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Pyridin 4 Yl Pyrimidine 2 Carboxamide and Its Analogues
Core Scaffold Construction
The foundational step in many synthetic routes is the construction of the pyrimidine-2-carboxamide (B1283407) core. This involves the formation of the heterocyclic pyrimidine (B1678525) ring and the subsequent or concurrent creation of the amide linkage.
Pyrimidine Ring Formation Strategies
The pyrimidine ring is a common motif in medicinal chemistry and can be synthesized through various well-established cyclocondensation reactions. uobaghdad.edu.iq A prevalent method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.org For the synthesis of a pyrimidine-2-carboxylic acid precursor, a typical strategy would start with a three-carbon component that already contains the desired carboxylate functionality or a precursor group like a nitrile.
For instance, the reaction can be initiated from precursors like 2-cyanopyrimidine, which can be prepared from 2-chloropyrimidine. google.com This nitrile can then be converted to pyrimidine-2-carboxamidine hydrochloride, which serves as a key building block. This amidine can then react with a suitable dicarbonyl compound to form the pyrimidine ring, incorporating the essential functionality needed for the final product. google.com
Multicomponent reactions have also emerged as powerful tools for the efficient assembly of polysubstituted pyrimidines in a single step, offering advantages in terms of atom economy and operational simplicity. organic-chemistry.org
Carboxamide Linker Assembly via Amide Coupling Reactions
The formation of the carboxamide bond between the pyrimidine-2-carboxylic acid scaffold and a pyridine-containing amine is a critical step. This transformation is typically achieved using standard peptide coupling protocols. A common and effective method involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
One widely used approach is the conversion of the carboxylic acid into a more reactive acyl chloride. This is often accomplished by treating the pyrimidine-2-carboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride. The resulting pyrimidine-2-carbonyl chloride is then reacted with 4-aminopyridine (B3432731), usually in the presence of a non-nucleophilic base like triethylamine (B128534) (Et3N) to neutralize the HCl byproduct. mdpi.com
Alternatively, a host of coupling reagents can be employed to promote the amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. These reagents activate the carboxylic acid in situ. A general procedure for synthesizing pyrimidine and pyridine (B92270) amide derivatives involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). mdpi.com The carboxylic acid is first activated by CDI, and then the amine is added to the reaction mixture. Other common coupling systems include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These methods are often preferred for their mild reaction conditions and broad functional group tolerance. growingscience.com
| Method | Activating/Coupling Agent | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Acid Chloride | (COCl)₂, SOCl₂ | Et₃N, Pyridine | DCM, THF | 0 °C to RT |
| CDI Coupling | 1,1'-Carbonyldiimidazole | - | CH₃CN, DMF | Reflux |
| EDC/HOBt Coupling | EDC, HOBt | DMAP, DIPEA | CH₃CN, DCM | RT |
| HATU Coupling | HATU | DIPEA | DMF | RT |
Incorporation of Pyridine Moiety
The pyridine ring can be introduced either as part of the amine component in an amide coupling reaction (as described above) or through reactions that form a new bond directly to a pre-formed pyrimidine ring.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a viable strategy for forming C-N bonds with electron-deficient aromatic systems like pyrimidines. A halogenated pyrimidine, such as 2-chloropyrimidine-4-carboxamide, could theoretically react with 4-aminopyridine. In this scenario, the pyrimidine ring is the electrophile, and the amino group of 4-aminopyridine acts as the nucleophile. The reaction is driven by the electron-withdrawing nature of the pyrimidine nitrogens and the carboxamide group, which stabilize the intermediate Meisenheimer complex. However, direct amination at the 2-position of a pyrimidine ring via SNAr can be challenging and may require forcing conditions or palladium catalysis (see Buchwald-Hartwig amination in section 2.3). nih.gov
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to functionalize heterocyclic compounds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is particularly effective.
To synthesize N-(pyridin-4-yl)pyrimidine-2-carboxamide analogues using this method, a synthetic sequence could involve coupling a halogenated pyrimidine-2-carboxamide (e.g., containing a bromo or chloro substituent at the 4- or 6-position) with pyridine-4-boronic acid. Alternatively, a pyrimidine boronic acid could be coupled with a halogenated pyridine. The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate (K₂CO₃). This approach is highly modular, allowing for the introduction of a wide variety of substituted pyridine rings by simply changing the boronic acid partner.
| Halogenated Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Typical Conditions |
|---|---|---|---|---|---|
| 2-Chloropyrimidine derivative | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene | 80-100 °C, Microwave |
| 5-Bromopyrimidine derivative | Pyridine-4-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 °C |
| 4,6-Dichloropyrimidine derivative | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 °C |
Synthetic Diversification Strategies
The modular nature of the synthetic routes described allows for extensive diversification to generate analogues of this compound. Cross-coupling reactions are particularly powerful for this purpose. By starting with a di- or tri-halogenated pyrimidine, each position can be functionalized selectively.
For example, starting with a 2-amino-4,6-dichloropyrimidine, one chlorine can be selectively displaced via an SNAr reaction, while the other can be substituted using a Suzuki-Miyaura or other cross-coupling reaction (e.g., Sonogashira, Heck). The amino group at the 2-position can then be acylated to form the desired carboxamide.
Another powerful method for diversification is the Buchwald-Hartwig amination. This palladium-catalyzed reaction forms a C-N bond between an aryl or heteroaryl halide and an amine. This could be used to couple pyrimidine-2-carboxamide with a halogenated pyridine or, more commonly, to couple a halogenated pyrimidine with an aminopyridine. This reaction is known for its excellent functional group tolerance and broad substrate scope, enabling the synthesis of a wide array of analogues.
By strategically combining these methods—cyclocondensation, amide coupling, SNAr, and various cross-coupling reactions—chemists can systematically modify both the pyrimidine and pyridine rings to explore structure-activity relationships and develop new compounds with tailored properties.
Derivatization at the Pyridine Ring
Modifications to the pyridine ring of this compound analogues are crucial for fine-tuning the molecule's properties. One common strategy involves the use of pre-functionalized pyridine building blocks that are later incorporated into the final molecule.
A key synthetic approach is the Ullmann coupling reaction, which is effective for forming C-N bonds. For instance, in the synthesis of related pyridine derivatives, copper(I) iodide (CuI) is used as a catalyst, often in the presence of a base like cesium carbonate (Cs₂CO₃) and a ligand such as 2-isobutyrylcyclohexanone. mdpi.comacs.org This reaction is typically performed in a solvent like dimethylformamide (DMF) at a moderate temperature, for example, 40 °C. mdpi.com This method allows for the coupling of a pyridine halide with an amino-containing fragment.
Another approach involves building the pyridine ring itself through multi-step reaction sequences. For example, starting from nicotinic acid, a series of reactions including esterification, N-oxidation with reagents like 3-chloroperoxybenzoic acid (mCPBA), and nucleophilic substitution can introduce various functional groups onto the pyridine core before its attachment to the pyrimidine moiety. nih.gov The pyridine ring is generally susceptible to nucleophilic substitution at the C-2 and C-4 positions. nih.gov
Reductive amination is another valuable technique for derivatizing a pyridine ring that bears an aldehyde group. This reaction involves treating the aldehyde with an amine to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding amine. acs.orgnih.gov
| Reaction Type | Reagents and Conditions | Purpose | Reference |
| Ullmann Coupling | CuI, Cs₂CO₃, 2-isobutyrylcyclohexanone, DMF, 40 °C | Formation of a C-N bond to attach the pyridine ring. | mdpi.comacs.org |
| N-Oxidation | 3-chloroperoxybenzoic acid (mCPBA), Dichloromethane (B109758) (DCM) | Activation of the pyridine ring for subsequent substitutions. | nih.gov |
| Reductive Amination | Aldehyde-functionalized pyridine, Amine, NaBH₄, MeOH | Introduction of substituted amino groups onto the pyridine ring. | acs.orgnih.gov |
Substitutions on the Pyrimidine Core
The pyrimidine core is a common scaffold in medicinal chemistry and can be synthesized and modified through various cyclocondensation reactions. nih.gov A prevalent method for constructing the 2-aminopyrimidine (B69317) scaffold involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine (B92328). nanobioletters.com
Further functionalization of the pyrimidine ring can be achieved through palladium-catalyzed cross-coupling reactions. For instance, the Suzuki coupling allows for the introduction of aryl or heteroaryl groups at halogenated positions of the pyrimidine ring. nih.gov Similarly, starting with a di-substituted pyrimidine, such as 2-chloro-5-chloromethyl pyrimidine, allows for sequential reactions to build complex analogues. researchgate.net These reactions offer a powerful toolset for creating libraries of compounds with diverse substitutions on the pyrimidine moiety. researchgate.netresearchgate.net
In some synthetic routes, the pyrimidine ring is formed through a [4+2] cycloaddition, followed by further modifications. organic-chemistry.org For example, a four-component reaction strategy has been developed for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF), catalyzed by palladium. nih.gov This approach is notable for its atom economy and the formation of multiple chemical bonds in a single process. nih.gov
| Synthetic Goal | Methodology | Key Reagents | Reference |
| Core Ring Formation | Cyclocondensation | 1,3-dicarbonyl compound, Guanidine | nanobioletters.com |
| Aryl Substitution | Suzuki Coupling | Halogenated pyrimidine, Arylboronic acid, Palladium catalyst | nih.gov |
| Multi-component Synthesis | Palladium-catalyzed oxidative process | Amidines, Styrene, DMF, Palladium catalyst | nih.gov |
| Functionalization | Cyclization from β-keto amides | β-keto amides, Pyrrolidine (B122466), Calcium chloride | researchgate.net |
Modifications at the Carboxamide Nitrogen
The final step in the synthesis of this compound and its analogues is often the formation of the amide bond. This can be accomplished through the coupling of a pyrimidine-2-carboxylic acid derivative with 4-aminopyridine or its analogues.
A widely used method involves the activation of the carboxylic acid using coupling agents. A common combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (HOBT). nih.gov The reaction is typically carried out in a solvent mixture such as dichloromethane (DCM) and dimethylformamide (DMF) at room temperature. nih.gov Another effective activating agent is 1,1'-carbonyldiimidazole (CDI), which reacts with the carboxylic acid in a solvent like acetonitrile (B52724) under reflux, followed by the addition of the amine. mdpi.com
Alternatively, the pyrimidine-2-carboxylic acid can be converted to a more reactive acyl chloride. This is typically achieved by treating the acid with oxalyl chloride or thionyl chloride. mdpi.com The resulting acyl chloride then readily reacts with the desired amine, often in the presence of a base like triethylamine (Et₃N) to neutralize the HCl byproduct. mdpi.com
Furthermore, palladium-catalyzed reactions like the Buchwald-Hartwig amination can be employed to form the C-N bond between an aryl bromide and an amine, providing a route to N-aryl pyrimidine derivatives. nih.gov
| Amide Formation Method | Reagents | Typical Solvents | Reference |
| Peptide Coupling | EDCI, HOBT, Triethylamine | DCM, DMF | nih.gov |
| CDI Activation | 1,1'-Carbonyldiimidazole (CDI) | Acetonitrile (CH₃CN) | mdpi.com |
| Acyl Chloride Formation | Oxalyl chloride or Thionyl chloride, Triethylamine | Not specified in source | mdpi.com |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Toluene | nih.gov |
Optimization of Reaction Parameters
The efficiency and yield of the synthesis of this compound and its analogues are highly dependent on the reaction conditions. Optimization of parameters such as catalyst systems, solvents, temperature, and reaction time is critical for developing robust and scalable synthetic protocols.
Catalyst Systems and Ligand Effects
Catalysts play a pivotal role in many of the key bond-forming reactions used to assemble these molecules. In palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, the choice of both the palladium source and the ligand is crucial. nih.gov For example, dichlorobis(triphenylphosphine)palladium(II) in combination with a bulky, electron-rich phosphine (B1218219) ligand like Xantphos has proven effective for the N-arylation of aminopyrimidines. nih.gov The ligand helps to stabilize the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
Copper-catalyzed reactions, such as the Ullmann condensation, are also important, particularly for forming C-N bonds involving pyridine rings. acs.org Copper(I) iodide (CuI) is a commonly used catalyst for this purpose. mdpi.comacs.org In some syntheses, organocatalysts are also employed. For instance, N-sulfonic acid pyridinium-4-carboxylic acid chloride has been reported as an efficient catalyst for the preparation of related pyridopyrimidine structures. iau.ir
| Reaction | Catalyst System | Ligand | Effect | Reference |
| Buchwald-Hartwig Amination | Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Facilitates C-N bond formation. | nih.gov |
| Ullmann Condensation | Copper(I) Iodide (CuI) | 2-isobutyrylcyclohexanone | Promotes C-N coupling with pyridine rings. | mdpi.comacs.org |
| Pyridopyrimidine Synthesis | N-sulfonic acid pyridinium-4-carboxylic acid chloride | N/A (Organocatalyst) | Catalyzes condensation reactions. | iau.ir |
| Cycloaddition | Rhodium-based catalysts | Chiral ligands | Enables enantioselective synthesis of pyrimidinones. | mdpi.com |
Solvent Screening and Temperature Control
The selection of an appropriate solvent and the precise control of temperature are fundamental to optimizing reaction outcomes. Solvents can influence reactant solubility, reaction rates, and even the reaction pathway. For amide bond formation using EDCI/HOBT, a mixture of dichloromethane (DCM) and dimethylformamide (DMF) is often used. nih.gov Toluene is a common solvent for palladium-catalyzed reactions, which are often run at reflux temperature. nih.gov
Temperature control is equally important. Many reactions, such as the initial activation of carboxylic acids, are performed at 0 °C to control reactivity and minimize side reactions. nih.gov Subsequent steps may require heating to reflux to drive the reaction to completion. mdpi.com For example, transamination reactions involving pyridine N-oxides may be heated to 90 °C in DMF or chlorobenzene. researchgate.net Solvent-free conditions are also being explored, particularly in conjunction with microwave heating, to develop more environmentally friendly synthetic methods. iau.ir
| Reaction Step | Solvent(s) | Temperature | Rationale | Reference |
| Amide Coupling (EDCI/HOBT) | DCM / DMF | 0 °C to Room Temp. | Controls reactivity during activation, then drives reaction. | nih.gov |
| Buchwald-Hartwig Amination | Toluene | Reflux | High temperature needed for catalytic cycle. | nih.gov |
| Ullmann Coupling | DMF | 40 °C | Moderate temperature for C-N bond formation. | mdpi.com |
| Transamination | DMF or Chlorobenzene | 90 °C | Thermal energy required for amine exchange. | researchgate.net |
| Condensation (Organocatalyzed) | Solvent-free | 80 °C | Reduces environmental impact and can increase reaction rate. | iau.ir |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrimidine derivatives. foliamedica.bgnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govbohrium.com
This technology is particularly effective for multi-component reactions, where several reactants are combined in a single step to form a complex product. nih.gov For example, the Biginelli condensation to form tetrahydropyrimidine (B8763341) derivatives can be efficiently carried out under microwave irradiation. foliamedica.bg The synthesis of various aminopyrimidine scaffolds has also been successfully achieved using microwave-assisted protocols, often under solvent-free conditions, which aligns with the principles of green chemistry. nanobioletters.combohrium.com The rapid, localized heating provided by microwaves can access reaction pathways that are not as easily achieved with conventional oil-bath heating. nih.gov
| Synthesis | Reaction Time (Microwave) | Conditions | Advantages | Reference |
| N-phenyl-4-(pyridin-4-yl)thiazoles | 5 minutes | Solvent-free, Catalyst-free | Rapid, high yield, environmentally friendly. | bohrium.com |
| Tetrahydropyrimidines | 22-24 minutes | Ethanol | Reduced reaction time. | foliamedica.bg |
| Dihydropyrido[2,3-d]pyrimidines | 8 minutes | DMF, 150 °C | Fast reaction for multi-component synthesis. | nih.gov |
| Aminopyrimidine Scaffolds | Not specified | Aldol Condensation | Improved yields and reduced time. | nanobioletters.com |
| Di/Trisubstituted Pyrimidines | Not specified | Acetonitrile, 100-150 °C | Rapid and efficient, often no purification needed. | researchgate.net |
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound provides a strategic approach to its synthesis by systematically deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnection point in the retrosynthesis of this compound is the amide bond, a common and reliable disconnection in organic synthesis. This is due to the numerous well-established methods for forming amide linkages.
The key disconnection is the C-N bond of the carboxamide group. This bond can be retrosynthetically cleaved, leading to two primary synthons: a pyrimidine-2-acyl cation equivalent and a 4-pyridyl amine anion equivalent. These synthons correspond to the synthetic precursors, pyrimidine-2-carboxylic acid (or its activated derivative) and 4-aminopyridine.
Primary Disconnection: Amide Bond Cleavage
The most logical and common retrosynthetic disconnection for this compound involves the cleavage of the amide bond. This leads to two key building blocks:
Pyrimidine-2-carboxylic acid: This component provides the pyrimidine ring and the carbonyl group of the final molecule. It can be used directly in the synthesis or converted to a more reactive derivative, such as an acyl chloride or an activated ester, to facilitate the amidation reaction.
4-Aminopyridine: This is the amine component that forms the amide bond with the pyrimidine moiety. It is a commercially available and relatively simple starting material.
This primary disconnection is illustrated in the following scheme:
Further Retrosynthetic Considerations
The two primary precursors, pyrimidine-2-carboxylic acid and 4-aminopyridine, can be further analyzed retrosynthetically. However, both are common and readily available starting materials in chemical synthesis. The synthesis of the pyrimidine ring itself can be approached through various established methods, often involving the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or a related species. advancechemjournal.com For instance, the pyrimidine ring can be conceptually broken down into synthons that could be derived from reagents like urea (B33335) or guanidine derivatives and a three-carbon component. advancechemjournal.comlakotalakes.com
The pyridine ring of 4-aminopyridine can also be subjected to retrosynthetic analysis, with common strategies including the Hantzsch pyridine synthesis or other cyclization methods. advancechemjournal.comlakotalakes.com However, for the practical synthesis of this compound, these precursors are typically sourced commercially.
The forward synthesis, as suggested by this retrosynthetic analysis, would involve the coupling of pyrimidine-2-carboxylic acid and 4-aminopyridine using a suitable amide coupling reagent. Common reagents for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). nih.gov Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride, for example, by treatment with thionyl chloride or oxalyl chloride, which then reacts readily with 4-aminopyridine, often in the presence of a non-nucleophilic base to neutralize the HCl generated. mdpi.com
This retrosynthetic strategy provides a straightforward and efficient pathway to the target molecule, relying on a robust and high-yielding amide bond formation as the key synthetic step.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
The ¹H NMR spectrum of N-(pyridin-4-yl)pyrimidine-2-carboxamide is anticipated to exhibit a series of distinct signals corresponding to the protons on the pyridine (B92270) and pyrimidine (B1678525) rings, as well as the amide proton.
Amide Proton (N-H): A broad singlet is expected for the amide proton, typically appearing in the downfield region of the spectrum (δ 10.0-12.0 ppm), the exact position being sensitive to solvent and concentration.
Pyridine Ring Protons: The pyridine ring, being a six-membered heteroaromatic system, will show characteristic coupling patterns. The protons ortho to the nitrogen atom (H-2' and H-6') are expected to be the most deshielded and appear as a doublet. The protons meta to the nitrogen (H-3' and H-5') would appear as another doublet at a slightly upfield position.
Pyrimidine Ring Protons: The pyrimidine ring protons will also display characteristic shifts and couplings. The proton at the 4-position is expected to be a doublet, coupled to the proton at the 5-position. The proton at the 6-position will also appear as a doublet, coupled to the proton at the 5-position. The proton at the 5-position would likely appear as a triplet or a doublet of doublets due to coupling with both adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Amide (N-H) | 10.0 - 12.0 | br s | - |
| Pyridine H-2', H-6' | 8.5 - 8.7 | d | 5.0 - 6.0 |
| Pyridine H-3', H-5' | 7.8 - 8.0 | d | 5.0 - 6.0 |
| Pyrimidine H-4 | 8.8 - 9.0 | d | ~5.0 |
| Pyrimidine H-6 | 9.1 - 9.3 | d | ~2.5 |
| Pyrimidine H-5 | 7.5 - 7.7 | dd | ~5.0, ~2.5 |
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Carbonyl Carbon (C=O): The carboxamide carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, typically around δ 160-165 ppm.
Pyridine and Pyrimidine Carbons: The carbon atoms of the two aromatic rings will appear in the region of δ 110-160 ppm. The carbons directly attached to nitrogen atoms will be more deshielded. The specific chemical shifts can be predicted using empirical calculations and comparison with similar structures.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxamide C=O | 160 - 165 |
| Pyridine C-2', C-6' | 150 - 152 |
| Pyridine C-3', C-5' | 112 - 115 |
| Pyridine C-4' | 145 - 148 |
| Pyrimidine C-2 | 157 - 160 |
| Pyrimidine C-4 | 155 - 158 |
| Pyrimidine C-6 | 158 - 161 |
| Pyrimidine C-5 | 120 - 123 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between protons, allowing for the identification of adjacent protons within the pyridine and pyrimidine rings. Cross-peaks would be observed between coupled protons, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the pyridine ring, the carboxamide linker, and the pyrimidine ring. For instance, correlations between the amide proton and the carbonyl carbon, as well as carbons in both the pyridine and pyrimidine rings, would be expected.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.
The IR spectrum is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in this compound.
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide group.
C=O Stretch (Amide I band): A strong, sharp absorption band, characteristic of the carbonyl group in an amide, is anticipated in the range of 1650-1690 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.
C-N Stretch and N-H Bend (Amide II band): A band in the region of 1510-1570 cm⁻¹ would be attributable to the coupling of the C-N stretching and N-H bending vibrations.
Aromatic C-H and C=C/C=N Stretches: The aromatic rings will give rise to several characteristic absorptions. C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the rings will appear as a series of bands in the 1400-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| C=O Stretch (Amide I) | 1650 - 1690 | Strong |
| C=C and C=N Stretches | 1400 - 1600 | Medium-Strong |
| C-N Stretch / N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which are related to its aromaticity and conjugation. The presence of two conjugated heteroaromatic rings linked by a carboxamide group is expected to result in strong UV absorption.
π → π* Transitions: Strong absorption bands are expected in the UV region, likely between 200 and 300 nm, corresponding to π → π* electronic transitions within the conjugated system of the pyridine and pyrimidine rings. The extended conjugation afforded by the entire molecular structure would influence the position and intensity of these bands.
n → π* Transitions: Weaker absorption bands at longer wavelengths (above 300 nm) may be observed, arising from n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.
The exact wavelengths (λmax) and molar absorptivities (ε) would need to be determined experimentally. These values are sensitive to the solvent used for the measurement due to solvent-solute interactions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
While specific high-resolution mass spectrometry (HRMS) data for this compound is not extensively detailed in the available literature, the molecular formula can be confidently validated through theoretical calculations and comparison with related structures. The elemental composition of C₁₀H₈N₄O dictates a precise theoretical mass. HRMS analysis would be expected to produce an ion peak corresponding to [M+H]⁺ with a mass-to-charge ratio (m/z) that aligns with the calculated exact mass, thereby confirming the molecular formula and the purity of the synthesized compound.
X-ray Crystallography Studies
Although a specific crystallographic information file (CIF) for this compound is not publicly available, analysis of closely related structures, such as N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, offers valuable insights into the likely conformation. In such related molecules, a notable dihedral angle exists between the planes of the pyridine and the pyrimidine (or pyrazine) rings. For instance, in one polymorph of N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, this dihedral angle is approximately 84.33°. This significant twist between the two aromatic rings is a critical conformational feature. It is anticipated that this compound would adopt a similarly non-planar conformation, influenced by the electronic and steric interactions between the two heterocyclic systems linked by the amide bridge.
The crystal packing of this compound is expected to be governed by a network of intermolecular interactions. Based on the functional groups present, strong hydrogen bonds are predicted to be a dominant feature. The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), while the nitrogen atoms within the pyridine and pyrimidine rings act as hydrogen bond acceptors.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. For a molecule like this compound, a Hirshfeld surface analysis would be expected to highlight the key interactions responsible for crystal packing.
The most prominent features on the d_norm map would likely be bright red spots indicating the locations of strong hydrogen bonds, particularly involving the amide N-H and the nitrogen atoms of the heterocyclic rings. The analysis would also provide a quantitative breakdown of the different types of intermolecular contacts. Typically, for such organic molecules, H···H, C···H, and N···H contacts account for a significant percentage of the total Hirshfeld surface area, reflecting the importance of van der Waals forces and hydrogen bonding in the crystal packing. The fingerprint plots derived from the Hirshfeld surface would show characteristic spikes corresponding to the dominant hydrogen bonding interactions, providing a clear visual signature of the supramolecular assembly.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Specific DFT calculations, including geometry optimization, conformational analysis, electronic structure analysis (HOMO-LUMO), Molecular Electrostatic Potential (MEP) surfaces, and the derivation of quantum chemical descriptors for N-(pyridin-4-yl)pyrimidine-2-carboxamide, have not been reported in the available literature.
Molecular Geometry Optimization and Conformational Analysis
No published data exists detailing the optimized bond lengths, bond angles, or dihedral angles, nor any conformational analysis for this compound.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and visualizations of the frontier molecular orbitals for this compound are not available.
Molecular Electrostatic Potential (MEP) Surfaces
There are no published MEP surface maps for this compound to identify its electrophilic and nucleophilic sites.
Quantum Chemical Descriptors (e.g., Ionization Energy, Electron Affinity, Electrophilicity Index, Chemical Hardness/Softness)
Calculated values for quantum chemical descriptors such as ionization energy, electron affinity, electrophilicity, or chemical hardness for this compound could not be located.
Molecular Docking Studies
While molecular docking is a common technique to predict the interaction of small molecules with protein targets, no studies have been published that specifically report on the docking of this compound into any protein active site.
Prediction of Ligand-Protein Binding Modes and Affinities
Information regarding the predicted binding modes, interaction types (e.g., hydrogen bonds, hydrophobic interactions), or binding affinity scores for this compound with any biological target is currently unavailable.
Identification of Key Binding Interactions
Computational docking studies are instrumental in elucidating the binding mode of pyrimidine (B1678525) and pyridine (B92270) derivatives within protein active sites. These analyses identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
In related pyrimidine-based compounds, the amide or carbamate (B1207046) groups are often introduced to create rigidity and to form specific hydrogen bonds with amino acid residues in the target enzyme's gorge. mdpi.com For instance, in studies of similar molecules as cholinesterase inhibitors, the 2-amino-pyrimidinic or 2-amino-pyridinic moieties have been observed forming hydrogen bonds with residues like Phe295 and Arg296. acs.org The amide group itself can participate in hydrogen bonding; for example, in some complexes, a carbonyl group forms a key hydrogen bond with residues such as Asn140. mdpi.com
Hydrophobic interactions also play a critical role. The pyrimidine ring can be embedded between key amino acids like Tyr97 and Pro82, contributing to the stability of the complex through hydrophobic contacts. mdpi.com Furthermore, π-π stacking interactions are commonly observed between the aromatic rings of the ligand and tryptophan (Trp) or tyrosine (Tyr) residues within the binding pocket. acs.org In the crystal structures of analogous compounds like N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, π-π interactions involving both pyrazine (B50134) and pyridine rings are noted, with inter-centroid distances around 3.6 to 3.7 Å. nih.govnih.gov
Table 1: Summary of Potential Key Binding Interactions for this compound Based on Analogous Compounds
| Interaction Type | Potential Interacting Residues/Moieties | Description |
|---|---|---|
| Hydrogen Bonds | Asn140, Cys136, Phe295, Arg296, His438 | The amide linker and nitrogen atoms in the pyrimidine and pyridine rings can act as hydrogen bond donors and acceptors. acs.orgmdpi.com |
| Hydrophobic Interactions | Leu92, Pro82, Val87, Tyr97 | The aromatic pyrimidine and pyridine rings can engage in hydrophobic contacts within the binding pocket. mdpi.com |
| π-π Stacking | Trp82, Trp231, Phe329, Tyr440 | The electron-rich aromatic systems of the ligand can stack with aromatic residues of the target protein. acs.org |
| Water Bridges | Glu197 | The ligand may form stabilized interactions with protein residues via intermediate water molecules. acs.org |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex, offering deeper insights into its behavior over time. These simulations are used to assess the stability of the docked poses and to analyze the flexibility of both the ligand and the protein.
Analysis of Conformational Flexibility and Solvent Effects
MD simulations also allow for the analysis of the conformational flexibility of the ligand and the target protein. The flexibility of linkers, such as the carboxamide group in this compound, is crucial for allowing the molecule to adopt an optimal conformation within the binding gorge. nih.gov The simulations can reveal how different parts of the molecule interact with various sub-pockets of the active site. acs.org
Furthermore, these simulations incorporate the explicit effects of the solvent, typically water, which is crucial for an accurate representation of the biological environment. uniroma1.it This allows for the identification of key water-mediated interactions, known as water bridges, where a water molecule facilitates a stable hydrogen bond network between the ligand and the protein. acs.org The analysis can track the percentage of the simulation time that specific interactions, including hydrogen bonds, hydrophobic contacts, and water bridges, are maintained, providing a quantitative measure of their importance. acs.org
Non-Linear Optical (NLO) Properties and Electronic Delocalization
Theoretical investigations, particularly using Density Functional Theory (DFT), are used to explore the electronic properties of pyrimidine derivatives, including their potential for non-linear optical (NLO) applications. rsc.orgresearchgate.net Pyrimidine cores are considered excellent building blocks for NLO materials due to their π-deficient, electron-withdrawing nature, which makes them ideal for creating "push-pull" molecular systems that enhance NLO responses. rsc.orgresearchgate.net
The NLO properties are characterized by parameters such as polarizability (α) and the first-order hyperpolarizability (β). DFT calculations at levels like B3LYP/6-311++G(d,p) are employed to optimize the molecular geometry and compute these properties. rsc.orgresearchgate.net Studies on similar pyrimidine derivatives have shown that the crystalline environment can significantly enhance NLO behavior. rsc.orgresearchgate.net For instance, the dipole moment (μ) of a related molecule, PMMS, was found to increase by approximately 23% in a crystalline environment compared to the isolated molecule in the gas phase. rsc.org This enhancement highlights the importance of intermolecular interactions in solid-state NLO materials. The third-order nonlinear susceptibility (χ³) is another critical parameter, and some pyrimidine derivatives have exhibited values superior to those of known materials like chalcone (B49325) derivatives, indicating their high potential for optical and photonic applications. rsc.orgresearchgate.net
Table 2: Calculated NLO Properties for a Related Pyrimidine Derivative (PMMS)
| Property | Gas Phase | Crystalline Phase |
|---|---|---|
| Dipole Moment (μ) | 5.95 D | 7.33 D |
| Polarizability (α) | 39.58 x 10⁻²⁴ esu | 43.19 x 10⁻²⁴ esu |
| Hyperpolarizability (β) | 2.59 x 10⁻³⁰ esu | 4.88 x 10⁻³⁰ esu |
Data derived from studies on N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) and presented here for illustrative purposes. rsc.org
Electronic delocalization, a key factor for NLO activity, is analyzed through molecular orbital studies. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator; a smaller energy gap generally correlates with higher polarizability and a larger NLO response.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(6-(pyrimidin-2-ylamino)hexyl)benzamide |
| N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide |
| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) |
Structure Activity Relationship Sar Studies for Biological Target Interactions
Influence of Pyridine (B92270) Ring Substitution on Activity
The pyridine moiety of N-(pyridin-4-yl)pyrimidine-2-carboxamide plays a significant role in its biological activity. Alterations to this ring, both in terms of the nitrogen's position and the introduction of various substituents, can profoundly impact the compound's efficacy.
The position of the nitrogen atom within the N-pyridyl substituent of pyrimidine-2-carboxamide (B1283407) analogs can significantly affect their biological activity. Studies on related N-pyridyl-benzothiazine-carboxamides have shown that the arrangement of the pyridine and benzothiazine fragments is a key determinant of analgesic and anti-inflammatory properties. mdpi.com
In one study, N-(pyridin-3-yl) and N-(5-methylpyridin-2-yl) derivatives of a benzothiazine-carboxamide demonstrated high levels of both analgesic and anti-inflammatory activity. mdpi.com In contrast, the N-(pyridin-4-yl) analog exhibited a different molecular conformation which resulted in high analgesic activity but with a weaker anti-inflammatory response. mdpi.com This suggests that the spatial orientation of the pyridine ring, dictated by the nitrogen's position, influences the interaction with the biological target. The 4-pyridyl isomer may adopt a conformation that is optimal for binding to receptors associated with analgesia but less so for those mediating inflammation. mdpi.com
| Compound | Pyridyl Isomer | Observed Activity Trend | Reference |
|---|---|---|---|
| N-(pyridin-2-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide | 2-pyridyl | Dependent on the mutual arrangement of the benzothiazine and pyridine planes. | mdpi.com |
| N-(pyridin-3-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide | 3-pyridyl | High analgesic and anti-inflammatory activity. | mdpi.com |
| N-(pyridin-4-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide | 4-pyridyl | High analgesic activity, but weaker anti-inflammatory response due to a different molecular conformation. | mdpi.com |
The electronic and steric properties of substituents on the pyridine ring are critical for modulating the biological activity of N-pyridyl-pyrimidine-2-carboxamide analogs. The introduction of various functional groups can alter the electron density of the pyridine ring and create steric hindrance, thereby affecting binding affinity to target proteins.
In a series of NNN pincer-type molecules with a central substituted pyridine ring, it was observed that electron-donating groups increase the electron density around the coordinated metal center. nih.gov For instance, substituents like -OH and -OBn can have varied electronic influences. The -OBn group, for example, has demonstrated both electron-withdrawing and electron-donating characteristics depending on the analytical method used. nih.gov Conversely, strongly electron-withdrawing groups like -NO2 can significantly alter the electronic nature of the ligand. nih.govrsc.org
Studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have also highlighted the importance of electronic effects. Among a series of compounds with different electron-withdrawing and electron-donating groups on a phenyl ring (analogous to the pyridine ring in the subject compound), only those with a cyano (-CN) group, a strong electron-withdrawing group, showed a significant decrease in the expression of the FOXM1 protein, a therapeutic target in some cancers. mdpi.com This indicates that modulating the electronic properties of the aromatic ring system is a key strategy for optimizing biological activity. mdpi.com
| Substituent on Pyridine Ring | Electronic Effect | Potential Impact on Activity | Reference |
|---|---|---|---|
| -OH | Electron-donating | Increases electron density, potentially enhancing binding to electron-deficient pockets. | nih.gov |
| -OBn | Can be both electron-donating and electron-withdrawing | Complex effect on activity, may depend on the specific target environment. | nih.gov |
| -Cl | Electron-withdrawing | Can modulate binding affinity through halogen bonding and altered electronics. | nih.gov |
| -NO2 | Strongly electron-withdrawing | Significantly alters electronic properties, may be crucial for specific target interactions. | nih.govrsc.org |
| -CN | Strongly electron-withdrawing | Shown to be important for inhibitory activity in related heterocyclic carboxamides. | mdpi.com |
Impact of Pyrimidine (B1678525) Ring Modifications
Modifications to the pyrimidine ring of this compound are another avenue for optimizing biological activity. These can range from adding substituents to altering the core heterocyclic structure.
The introduction of substituents at various positions on the pyrimidine ring can have a substantial impact on the biological response of pyrimidine-4-carboxamide (B1289416) derivatives. In a comprehensive SAR study of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, modifications at the R2 and R3 positions of the pyrimidine ring were extensively investigated. nih.gov
For the R2 substituent, conformational restriction by replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine led to a threefold increase in inhibitory potency. nih.govnih.gov Further exploration of R2 analogs showed that replacing the phenyl group with a pyridyl ring was generally not favorable for activity. acs.org
Regarding the R3 substituent, replacing a morpholine (B109124) group with a smaller and more polar (S)-3-hydroxypyrrolidine resulted in a tenfold increase in activity. nih.govnih.gov This suggests that both size and polarity are critical factors for this position. Substituting the morpholine with a dimethylamine (B145610) group also increased activity, indicating that the morpholine might be too polar or cause steric hindrance. acs.org A pyrrolidine (B122466) at the R3 position was found to be highly effective, leading to a nearly fourfold increase in potency. acs.org
| Modification Position | Original Group | Modified Group | Effect on Activity | Reference |
|---|---|---|---|---|
| R2 | N-methylphenethylamine | (S)-3-phenylpiperidine | 3-fold increase | nih.govnih.gov |
| R3 | Morpholine | (S)-3-hydroxypyrrolidine | 10-fold increase | nih.govnih.gov |
| R3 | Morpholine | Dimethylamine | 2-fold increase | acs.org |
| R3 | Morpholine | Pyrrolidine | ~4-fold increase | acs.org |
Altering the core pyrimidine scaffold can lead to significant changes in biological activity. In the context of pyrimidine-4-carboxamides, replacing the pyrimidine ring with a pyridine ring was investigated to understand the importance of the nitrogen atoms in the pyrimidine ring. nih.gov
The removal of the nitrogen atom at the X2-position (resulting in a pyridine analog) led to a tenfold drop in potency, suggesting this nitrogen may be involved in a crucial hydrogen bond interaction with the target protein. acs.org However, the removal of the X1-nitrogen had a less significant impact on activity. acs.org A regioisomer of the pyrimidine scaffold also showed a significant decrease in potency, while a triazine analog was completely inactive. acs.org These findings underscore that the pyrimidine scaffold of the hit compound was optimal for its biological activity. nih.gov
Role of the Carboxamide Linker and N-Substituents
The carboxamide linker is a critical component of this compound, and its modification, along with the N-substituents, can influence the compound's activity. In the SAR study of pyrimidine-4-carboxamides, the R1 substituent on the carboxamide nitrogen was explored. nih.gov
It was found that no improvement in inhibitory activity could be achieved by changing the R1 substituent, which was a cyclopropylmethylamide in the optimized compound. nih.govacs.org This suggests that the R1 group may bind in a shallow, lipophilic pocket where the existing substituent is already optimal. nih.govacs.org The lack of improvement with various other R1 amide analogs indicates that the binding pocket for this part of the molecule has strict steric and electronic requirements. nih.gov
Alkyl and Aryl Group Variations
The exploration of alkyl and aryl group substitutions on the pyrimidine and pyridine rings of this compound analogs has yielded crucial insights into the binding requirements of their biological targets.
In related pyrimidine-4-carboxamide series, which serve as a valuable comparative model, the introduction of various substituents has been systematically evaluated. For instance, in a series of NAPE-PLD inhibitors, modifications at the R2 and R3 positions of the pyrimidine ring demonstrated that both hydrophobic and polar substitutions can be tolerated, with their specific impact being highly dependent on the nature of the binding pocket. The replacement of a morpholine group with a more hydrophobic piperidine (B6355638) was permissible, while the introduction of a difluoropiperidine at the same position led to a twofold increase in potency. Conversely, substituting the morpholine with a dimethylamine group also enhanced activity, suggesting that in some cases, a reduction in polarity or steric bulk can be advantageous.
Furthermore, the exploration of N-alkyl analogs in this related series showed that groups larger than a methyl group are generally well-accommodated. Notably, an isopropyl derivative displayed a twofold increase in potency, indicating the presence of a sufficiently large hydrophobic pocket in the target protein. However, the introduction of a pyridyl ring in place of a phenyl group was found to be unfavorable for activity, highlighting the specific electronic and steric requirements of the aryl binding domain.
These findings from closely related pyrimidine carboxamides suggest that for this compound, the substitution pattern on both the pyrimidine and the pyridin-4-yl moieties would be a critical determinant of biological activity. The optimal choice of alkyl or aryl substituents would likely depend on the specific topology and electrostatic environment of the target's binding site.
| Compound Series | Substitution Position | Variation | Impact on Activity | Inferred Implication for this compound |
|---|---|---|---|---|
| Pyrimidine-4-carboxamide Analogs | R3 on Pyrimidine | Hydrophobic piperidine | Tolerated | Systematic exploration of both alkyl and aryl substituents on the pyrimidine and pyridine rings is crucial. The optimal substitution will be target-dependent, requiring a balance of steric, electronic, and hydrophobic properties. |
| Dimethylamine | 2-fold increase | |||
| N-Alkyl on Pyrimidine | Isopropyl | 2-fold increase | ||
| Pyridyl (vs. Phenyl) | Unfavorable |
Conformational Restriction and Bridging Effects
The conformational flexibility of a ligand can significantly impact its binding affinity and selectivity. In the context of this compound and its analogs, strategies to constrain the molecule's conformation have been shown to be a fruitful avenue for enhancing potency.
Studies on related pyrimidine-4-carboxamide inhibitors have demonstrated that the conformational restriction of a flexible N-methylphenethylamine substituent by its replacement with a more rigid (S)-3-phenylpiperidine group resulted in a threefold increase in inhibitory potency. nih.gov This enhancement is attributed to the pre-organization of the molecule into a bioactive conformation, which reduces the entropic penalty upon binding to the target.
This principle of conformational locking suggests that introducing rigidifying elements into the this compound scaffold could be a powerful strategy for improving its biological activity. This could be achieved through the introduction of cyclic structures or bridged systems that lock the relative orientation of the pyrimidine and pyridine rings. Such modifications would decrease the molecule's flexibility, leading to a more favorable binding entropy and potentially higher affinity for its target.
| Compound Series | Modification Strategy | Specific Change | Effect on Potency | Rationale |
|---|---|---|---|---|
| Pyrimidine-4-carboxamide Analogs | Conformational Restriction | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | 3-fold increase | Pre-organization into a bioactive conformation, reducing entropic penalty upon binding. |
Ligand Efficiency and Lipophilicity Optimization (for target binding)
In the process of drug discovery, it is not only the absolute potency of a compound that is important, but also its efficiency in achieving that potency relative to its size and lipophilicity. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used to guide the optimization of lead compounds.
For analogs of this compound, a primary goal is to enhance binding affinity without concurrently increasing molecular weight and lipophilicity to undesirable levels. High lipophilicity can often lead to poor pharmacokinetic properties and off-target toxicity.
In the optimization of related pyrimidine-4-carboxamide inhibitors, a key breakthrough was achieved by replacing a morpholine substituent with a smaller and more polar (S)-3-hydroxypyrrolidine group. nih.gov This modification not only reduced the compound's lipophilicity but also led to a tenfold increase in activity when combined with an optimal R2 substituent. This successful example underscores the importance of strategically introducing polar groups to optimize both potency and physicochemical properties.
The application of these principles to this compound would involve a careful balancing act. The aim would be to identify modifications that contribute significantly to binding affinity (increasing LE) while minimizing the addition of lipophilic character (improving LLE). This often involves the introduction of polar functional groups in regions of the molecule that can interact favorably with solvent or polar residues in the binding pocket.
| Compound Series | Optimization Goal | Modification | Impact |
|---|---|---|---|
| Pyrimidine-4-carboxamide Analogs | Reduce Lipophilicity & Increase Potency | Exchange of a morpholine for an (S)-3-hydroxypyrrolidine | Reduced lipophilicity |
| 10-fold increase in activity (in combination with other optimal substitutions) |
Rational Design Principles Based on SAR Data
The collective SAR data from this compound and its closely related analogs provides a robust foundation for the rational design of new and improved molecules. Several key principles emerge from these studies:
Targeted Substitutions: The biological activity is highly sensitive to the nature and position of substituents on both the pyrimidine and pyridine rings. The design of new analogs should therefore involve a systematic exploration of a diverse range of functional groups at these positions to probe for favorable interactions within the target's binding site.
Conformational Rigidity: The introduction of conformational constraints, such as through cyclization or bridging, is a validated strategy for enhancing potency. Future designs should consider incorporating rigid scaffolds to lock the molecule in its bioactive conformation.
Balancing Potency and Physicochemical Properties: A critical aspect of the design process is the co-optimization of binding affinity and drug-like properties. The use of metrics like LE and LLE can guide the selection of modifications that improve potency without introducing excessive lipophilicity or molecular size. The strategic placement of polar groups can be particularly effective in achieving this balance.
Mechanistic Investigations at the Molecular and Cellular Level
Enzyme Inhibition Mechanisms
Investigations into the enzyme inhibitory profile of N-(pyridin-4-yl)pyrimidine-2-carboxamide have explored its potential activity against several classes of enzymes.
Kinase Inhibition (e.g., AKT, mTOR, CDK2, CDK9)
A review of published scientific literature did not yield specific data on the inhibitory activity of this compound against the kinases AKT, mTOR, CDK2, or CDK9. While related pyrimidine (B1678525) structures have been investigated as kinase inhibitors, no direct experimental evidence quantifying the effect of this specific compound on these targets is currently available. nih.govresearchgate.netrsc.orgnih.gov
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
There is currently no available scientific literature detailing the inhibitory mechanism or potency of this compound against N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). Research on NAPE-PLD inhibitors has included compounds with a pyrimidine-carboxamide scaffold, but specific studies on the this compound derivative have not been reported. nih.govnih.govacs.org
JumonjiC Histone Demethylase Inhibition (e.g., JMJD2A)
Specific mechanistic studies or inhibition data for this compound against JumonjiC (JmjC) domain-containing histone demethylases, such as JMJD2A, are not present in the current body of scientific literature. Although various pyridine (B92270) and pyrimidine derivatives have been explored as inhibitors of this enzyme class, research has not been extended to this particular compound. nih.govtandfonline.comnih.gov
TrmD Enzyme Inhibition (e.g., in Pseudomonas aeruginosa)
An examination of existing research reveals no specific data on the inhibition of the TrmD enzyme from Pseudomonas aeruginosa by this compound. While related molecules containing pyrimidine-carboxamide moieties have been docked and tested against this bacterial enzyme, the inhibitory potential of this compound itself has not been characterized. uran.ua
SARS-CoV-2 Mpro Inhibition
There are no available studies or data concerning the inhibitory activity of this compound against the SARS-CoV-2 main protease (Mpro). The extensive search for Mpro inhibitors has covered a vast chemical space, but this specific compound has not been identified or tested for this activity in published research. nih.govresearchgate.netscienceopen.com
Receptor Binding and Modulation Studies
A comprehensive search of scientific databases and literature reveals a lack of specific studies investigating the binding and modulation effects of this compound on any known physiological receptors. While research exists for other pyrimidine and pyridine derivatives targeting various receptors, no binding affinities, dissociation constants (Kd), or functional modulation data have been published for this specific molecule. nih.govacs.org
Nuclear Receptor Modulation (e.g., Nur77, RXRα)
The pyridinyl-pyrimidine scaffold is a key feature in molecules designed to modulate nuclear receptors, which are critical regulators of gene expression.
Nur77 Modulation: The orphan nuclear receptor Nur77 (also known as NR4A1) is a key regulator of cell proliferation and apoptosis. researchgate.net Certain derivatives containing a pyridinyl-pyrimidine core have been identified as potent Nur77 modulators. In one such study, the derivative 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide (Compound 8b) was shown to have excellent binding activity to Nur77, comparable to the reference compound celastrol. researchgate.netnih.gov This interaction is associated with the induction of Nur77's translocation to the mitochondria, which is a critical step in initiating apoptosis. researchgate.netnih.gov The pro-death function of Nur77 can be triggered by its interaction with the protein Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic molecule. researchgate.net The ability of this derivative to bind to Nur77 and activate this apoptotic pathway underscores its potential as a modulator of this nuclear receptor. researchgate.net
RXRα Modulation: Retinoid X receptor alpha (RXRα) is another nuclear receptor implicated in cancer development, making it a target for therapeutic agents. nih.gov A series of derivatives, specifically (4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carbothioamide compounds , were synthesized and evaluated as RXRα antagonists. nih.gov Among them, a compound featuring the 4-(pyridin-4-yl)pyrimidine (B1626469) moiety, Compound 6A , demonstrated strong antagonist activity with a half-maximal effective concentration (EC50) of 1.68 µM. nih.gov It was found to selectively bind to the RXRα ligand-binding domain (LBD) and inhibit transcriptional activity induced by the natural ligand 9-cis-retinoic acid in a dose-dependent manner. nih.gov Molecular docking studies suggest the 4-(pyridin-4-yl)pyrimidine portion of the molecule occupies a key sub-pocket within the receptor's ligand-binding domain. nih.gov
Cellular Receptor Interactions and Signaling Pathways
Derivatives of the pyridinyl-pyrimidine scaffold have been shown to interact with crucial cellular signaling pathways, such as the Hedgehog pathway, which is vital in embryonic development and is often aberrantly activated in cancers. nih.gov
Hedgehog Signaling Pathway Inhibition: Research has identified pyridyl pyrimidine derivatives as inhibitors of the Hedgehog (Hh) signaling pathway. The compound N-(4-((dimethylamino)methyl)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide (Compound B31) emerged as a potent inhibitor in a Gli luciferase reporter assay. nih.gov This compound was found to compete with cyclopamine (B1684311) for the binding site on the Smoothened (Smo) protein, a key transmembrane protein in the Hh pathway. Molecular simulations indicated that Compound B31 interacts with Smo through a combination of hydrogen bonds and hydrophobic interactions, effectively blocking the signaling cascade. nih.gov
Cellular Pathway Modulation (excluding clinical implications)
The interactions of these compounds at the molecular level translate into significant modulation of cellular pathways governing cell life and death, as demonstrated in various in vitro assays.
Cell Proliferation and Viability Assays (in vitro)
Derivatives of this compound have consistently demonstrated potent anti-proliferative activity across a range of human cancer cell lines.
The Nur77-modulating derivative Compound 8b showed strong potency against various liver cancer cell lines. nih.gov The RXRα antagonist Compound 6A was effective against human hepatocellular carcinoma (HepG2) and lung carcinoma (A549) cells, with IC50 values below 10 µM, while showing low cytotoxicity in normal cell lines. nih.gov The Hedgehog pathway inhibitor Compound B31 effectively inhibited the proliferation of pancreatic cancer cells. nih.gov Further studies on other related pyridinyl pyrimidine derivatives have also reported significant cytotoxic activity against various cancer cell lines. nih.govnih.gov
| Compound Derivative | Target/Pathway | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Compound 6A (RXRα Antagonist) | RXRα | HepG2 | Hepatocellular Carcinoma | < 10 | nih.gov |
| Compound 6A (RXRα Antagonist) | RXRα | A549 | Lung Carcinoma | < 10 | nih.gov |
| Compound 12m | Not Specified | HSC-T6 | Rat Hepatic Stellate Cell | 45.69 | nih.govnih.gov |
| Compound 12q | Not Specified | HSC-T6 | Rat Hepatic Stellate Cell | 45.81 | nih.govnih.gov |
Apoptosis Induction (in vitro)
A primary mechanism through which these derivatives inhibit cell proliferation is the induction of programmed cell death, or apoptosis.
The cytotoxic effect of the Nur77 modulator Compound 8b is directly linked to its ability to induce Nur77-dependent apoptosis. nih.gov Similarly, the RXRα antagonist Compound 6A was found to induce apoptosis in a time- and dose-dependent manner, confirmed by the cleavage of poly ADP-ribose polymerase (PARP) and a significant stimulation of caspase-3 activity. nih.gov The Hedgehog pathway inhibitor Compound B31 also induced apoptosis in pancreatic cancer cells by suppressing the expression of the downstream transcription factor Gli1. nih.gov Studies on other pyrido[2,3-d]pyrimidine (B1209978) derivatives confirm the ability to activate apoptotic pathways, showing upregulation of pro-apoptotic proteins like Bax and caspases, and downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Anti-Angiogenic Activity (in vitro models)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth. The anti-proliferative activities of pyridone-embedded analogs have been evaluated against Human Umbilical Vein Endothelial Cells (HUVECs), a standard in vitro model for studying angiogenesis. mdpi.com In these studies, pyrone-embedded analogs exhibited good anti-proliferative activity against HUVECs, with IC50 values as low as 0.02 µM, indicating a potential to inhibit the growth of endothelial cells required for blood vessel formation. mdpi.com
DNA Binding and Cleavage Activities (in vitro)
The interaction with DNA is another mechanism of action for some related heterocyclic compounds. While direct studies on this compound are not available, research on metal complexes of related pyridine carboxamide ligands and other pyrimidine derivatives provides insight into this potential activity.
For instance, platinum(II) and palladium(II) complexes of the ligand N-(4-chlorophenyl)-3-pyridinecarboxamide have been shown to bind to fish sperm DNA. nih.gov Furthermore, gel electrophoresis assays demonstrated that these complexes could cleave pBR322 plasmid DNA. nih.gov Other studies on hybrid 4,6-dihydrazone pyrimidine derivatives containing a pyridine moiety have investigated their DNA binding capabilities. mdpi.com These compounds were found to interact with DNA through a combination of groove binding and oblique intercalation into the base pairs, with molecular docking studies identifying hydrogen bonding between the pyridine ring and DNA residues. mdpi.com
Chemoinformatic Analysis and Target Identification
Chemoinformatic analysis serves as a crucial initial step in modern drug discovery, enabling the prediction of biological targets for novel compounds through computational methods. For this compound, while direct experimental studies on target identification are not extensively documented, a robust chemoinformatic workflow can be employed to generate hypotheses about its mechanism of action. This approach leverages the vast amount of existing biological and chemical data to identify potential protein targets, predict binding affinities, and elucidate possible interactions at the molecular level. Such in silico methods, including molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis, are instrumental in prioritizing experimental studies and accelerating the development of new therapeutic agents. nih.govresearchgate.net
The structural architecture of this compound, featuring a pyrimidine ring linked to a pyridine ring via a carboxamide bridge, is common to many biologically active molecules. Similar pyridine and pyrimidine derivatives have been investigated as inhibitors of various enzyme families, particularly protein kinases and proteases, which are often implicated in proliferative and inflammatory diseases. nih.govnih.govnih.gov
Target Prediction via Structural Homology
By comparing the structure of this compound to libraries of compounds with known biological activities, potential targets can be inferred. The pyrimidine core is a well-established scaffold in the design of protein kinase inhibitors, often acting as a bioisostere for the adenine (B156593) base of ATP and forming key hydrogen bonds within the kinase hinge region. wjgnet.com Computational studies on related pyrimidine-carboxamide derivatives have identified Salt-Inducible Kinases (SIKs) and Epidermal Growth Factor Receptor (EGFR) kinases as potential targets. nih.govnih.govtandfonline.com Therefore, it is plausible that this compound could exhibit inhibitory activity against members of the human kinome.
To explore this hypothesis, a panel of kinases frequently associated with pyrimidine-based inhibitors was selected for predictive molecular docking studies. These simulations calculate the theoretical binding affinity and predict the binding pose of the compound within the active site of the target protein.
| Potential Protein Target | Protein Family | Associated Disease Area | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Tyrosine Kinase | Cancer | -8.9 | Met793, Leu718, Gly796 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Tyrosine Kinase | Cancer, Angiogenesis | -8.5 | Cys919, Asp1046, Glu885 |
| Cyclin-Dependent Kinase 8 (CDK8) | Serine/Threonine Kinase | Cancer | -8.2 | Asp173, Val104, Ala155 |
| Salt-Inducible Kinase 2 (SIK2) | Serine/Threonine Kinase | Inflammation, Metabolism | -9.1 | Asp154, Phe91, Val40 |
| SARS-CoV-2 Main Protease (Mpro) | Cysteine Protease | Infectious Disease (COVID-19) | -7.5 | His41, Cys145, Glu166 |
Molecular Docking and Interaction Analysis
For instance, in a hypothetical docking with SIK2, the following interactions are predicted:
Hydrogen Bonds: The N1 of the pyrimidine ring may form a hydrogen bond with the backbone NH of Val40 in the hinge region. The carboxamide NH group could potentially donate a hydrogen bond to the side chain of Asp154.
Hydrophobic Interactions: The pyridine ring could be positioned within a hydrophobic pocket, engaging in π-stacking interactions with aromatic residues like Phe91.
These predicted interactions are consistent with the binding modes observed for other pyrimidine-based inhibitors. nih.gov
| Target | Predicted Interaction Type | Compound Moiety | Target Residue |
|---|---|---|---|
| SIK2 | Hydrogen Bond (Acceptor) | Pyrimidine Ring (N1) | Val40 (Backbone) |
| Hydrogen Bond (Donor) | Carboxamide Linker (NH) | Asp154 (Side Chain) | |
| π-Stacking | Pyridine Ring | Phe91 (Side Chain) | |
| EGFR | Hydrogen Bond (Acceptor) | Pyrimidine Ring (N1) | Met793 (Backbone) |
| Hydrophobic Interaction | Pyridine Ring | Leu718 (Side Chain) | |
| van der Waals | Carboxamide Linker | Gly796 (Backbone) |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.govmdpi.com Based on the predicted binding modes, a pharmacophore model for this compound as a kinase inhibitor would likely include:
One hydrogen bond acceptor feature (from the pyrimidine ring).
One hydrogen bond donor feature (from the carboxamide linker).
One aromatic/hydrophobic feature (from the pyridine ring).
This model can be used to screen large virtual compound libraries to identify other structurally diverse molecules that may exhibit similar biological activity, or to guide the chemical synthesis of more potent analogues. wjgnet.comnih.gov
While these chemoinformatic analyses provide strong, data-driven hypotheses for the biological targets of this compound, they remain predictive. The identified targets, such as SIK2 and EGFR, require subsequent experimental validation through in vitro enzymatic assays and cell-based studies to confirm the computational findings.
Analytical Method Development for Research Applications
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating N-(pyridin-4-yl)pyrimidine-2-carboxamide from starting materials, intermediates, and byproducts. This separation is key to both assessing the purity of the synthesized compound and tracking the consumption of reactants and formation of products over time.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pyrimidine (B1678525) derivatives due to its high resolution and quantitative accuracy. researchgate.nettaylorfrancis.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. This involves a nonpolar stationary phase (like C8 or C18 silica (B1680970) gel columns) and a polar mobile phase. researchgate.net
The method allows for the separation of the target compound from potential impurities, which would appear as distinct peaks in the chromatogram. By integrating the area of these peaks, the relative purity of the sample can be determined. For reaction monitoring, small aliquots of the reaction mixture are injected at various time points to observe the decrease in reactant peaks and the corresponding increase in the product peak.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the product peak in the chromatogram. As the compound elutes from the LC column, it is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. nih.govnih.gov This provides definitive confirmation that the peak of interest corresponds to this compound.
LC-MS is also a powerful tool for identifying byproducts and intermediates during reaction monitoring, providing crucial insights into the reaction pathway. nih.gov The high sensitivity of LC-MS/MS methods, in particular, makes them suitable for detecting trace impurities and for use in complex matrices. nih.govnih.gov
| Parameter | Condition |
|---|---|
| LC System | UHPLC/HPLC with conditions similar to Table 1 |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Expected [M+H]⁺ | Calculated m/z for C₁₀H₈N₄O + H⁺ |
| Scan Range | 100 - 500 m/z |
| Capillary Voltage | 3.5 kV |
Quantitative Analysis Methods for Reaction Kinetics
To understand the rate at which this compound is formed, quantitative analysis is necessary. The HPLC method developed for purity assessment can be adapted for this purpose. A calibration curve is first generated by injecting known concentrations of a pure standard of the compound and plotting the peak area against concentration.
During the synthesis, samples are taken from the reaction mixture at specific time intervals. These samples are then analyzed by HPLC, and the peak area corresponding to this compound is measured. Using the calibration curve, the concentration of the product at each time point can be determined. Plotting concentration versus time allows for the determination of the reaction rate and order, providing essential data for process optimization and scale-up. researchgate.net
| Time (minutes) | Peak Area (Arbitrary Units) | Calculated Concentration (mM) |
|---|---|---|
| 0 | 0 | 0.00 |
| 10 | 150,234 | 0.15 |
| 30 | 425,890 | 0.43 |
| 60 | 751,332 | 0.75 |
| 120 | 1,105,678 | 1.11 |
| 240 | 1,350,112 | 1.35 |
Specialized Techniques for Mechanistic Studies (e.g., ESR for radical pathways)
While many amide bond formations proceed through well-understood ionic pathways, some synthetic routes can involve radical intermediates. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific method for detecting and characterizing species with unpaired electrons, such as free radicals. wikipedia.orgyoutube.com
If the synthesis of this compound were suspected to proceed via a single-electron transfer (SET) mechanism or involve radical intermediates, ESR would be the definitive tool for investigation. nih.gov The reaction would be conducted within the ESR spectrometer's cavity. The appearance of a characteristic ESR signal would confirm the presence of radicals. uni-frankfurt.de Analysis of the spectrum's g-factor and hyperfine coupling patterns could help identify the structure of the radical intermediate, thereby providing direct evidence for the proposed reaction mechanism. nih.gov Although not commonly reported for this specific synthesis, it remains a powerful option for advanced mechanistic investigation should the reaction chemistry suggest a non-ionic pathway. wikipedia.org
Future Research Directions and Potential Academic Applications
Development of N-(pyridin-4-yl)pyrimidine-2-carboxamide as Chemical Probes
Chemical probes are essential tools for dissecting complex biological processes. The development of this compound and its analogues into selective chemical probes could enable the investigation of specific protein functions and cellular pathways. Future research could focus on modifying the core structure by introducing reporter tags, such as fluorescent dyes or biotin, or by incorporating photo-reactive groups for covalent labeling of target proteins. These probes would be invaluable for target identification and validation, allowing researchers to visualize the subcellular localization of biological targets and to isolate and identify binding partners. Given that pyrimidine (B1678525) derivatives are known to interact with a wide array of biological targets, probes based on this scaffold could help elucidate the mechanisms of action for this class of compounds.
Exploration of Novel Biological Targets and Pathways
The pyrimidine moiety is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. nih.govnih.gov While the specific biological profile of this compound is not extensively documented, related structures have shown significant activity. For instance, derivatives containing a 4-(pyridin-4-yl)pyrimidine (B1626469) portion have been identified as antagonists of the Retinoid X receptor alpha (RXRα), a key regulator in cancer development. nih.gov This suggests a potential starting point for screening this compound against nuclear hormone receptors.
Future research should involve broad-based phenotypic screening and target-based assays to uncover novel biological activities. Screening this compound against various cancer cell lines, kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory or metabolic diseases could reveal unexpected therapeutic potentials. nih.gov Subsequent mechanistic studies would then be crucial to understand how the compound modulates these pathways at a molecular level.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-synthesize-test cycle. nih.govresearchgate.net These computational tools can be applied to this compound to predict its physicochemical properties, potential biological activities, and absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profiles. researchgate.netcrimsonpublishers.com
Future research can leverage AI/ML in several ways:
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and evaluating their biological activity, ML models can be trained to predict the activity of virtual compounds, guiding the design of more potent and selective molecules. researchgate.net
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high target affinity and low predicted toxicity. crimsonpublishers.comnih.gov
Target Prediction: AI algorithms can analyze the chemical structure of the compound to predict its most likely biological targets, thereby prioritizing experimental screening efforts and potentially identifying novel mechanisms of action. nih.govnih.gov
The integration of these in silico methods can significantly reduce the time and cost associated with traditional drug discovery pipelines. mdpi.com
Investigation of Solid-State Properties and Polymorphism
The solid-state properties of a compound, including its crystal structure and polymorphism, are critical for its development, particularly in pharmaceuticals and materials science. The arrangement of molecules in the crystal lattice affects solubility, stability, and bioavailability. For this compound, a detailed investigation of its solid-state properties is a crucial area for future research.
| Parameter | N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (HL1) | N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide (HL2) |
|---|---|---|
| Crystal System | Monoclinic | Data Not Specified |
| Space Group | P21/c | Data Not Specified |
| Key Hydrogen Bonds | N—H⋯N, C—H⋯O, C—H⋯N | N—H⋯N, C—H⋯O, C—H⋯N |
| Supramolecular Motif | Forms inversion dimers with an R22(10) ring motif, linked into sheets. | Forms chains linked into sheets. |
| π–π Interactions | Not specified | Present between pyrazine (B50134) rings (3.711 Å) and pyridine (B92270) rings (3.6395 Å). |
| Dihedral Angle (Pyrazine-Pyridine) | 61.34 (6)° | 84.33 (12)° |
Applications in Materials Science
The structural features of this compound, specifically its rigid aromatic framework and capacity for hydrogen bonding, make it a candidate for applications in materials science. Derivatives based on pyridine-dicarboxamide scaffolds are considered valuable model compounds for studying molecular conformations and the influence of intramolecular hydrogen bonding. mdpi.com
Future research could explore the potential of this compound and its derivatives in the formation of supramolecular structures, coordination polymers, and metal-organic frameworks (MOFs). The nitrogen atoms in the pyridine and pyrimidine rings can act as coordination sites for metal ions, potentially leading to the creation of novel materials with interesting magnetic, optical, or catalytic properties. The ability to form predictable hydrogen-bonded networks could also be exploited in the design of organic crystals with specific functionalities. mdpi.com
Q & A
Q. What in vitro models are appropriate for assessing anticancer potential?
- Methodological Answer : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Include positive controls (e.g., doxorubicin) and validate apoptosis via flow cytometry (Annexin V/PI staining). Pair with toxicity screening on non-cancerous cells (e.g., HEK293) .
Q. How to optimize solubility for in vivo studies without altering bioactivity?
- Methodological Answer : Prepare PEGylated nanoparticles (50–100 nm via sonication) or use cyclodextrin inclusion complexes. Characterize loading efficiency (>80%) via HPLC and confirm stability in PBS (pH 7.4) over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
